1-(Benzenesulfonyl)-3-methylbutan-2-one
Overview
Description
1-(Benzenesulfonyl)-3-methylbutan-2-one is an organic compound that belongs to the class of sulfones. Sulfones are characterized by the presence of a sulfonyl functional group attached to two carbon atoms. This compound is notable for its versatile applications in organic synthesis and its potential use in various scientific research fields.
Preparation Methods
The synthesis of 1-(Benzenesulfonyl)-3-methylbutan-2-one can be achieved through several routes. One common method involves the reaction of benzenesulfonyl chloride with 3-methylbutan-2-one in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions and yields the desired sulfone product .
Industrial production methods often involve the use of more scalable and efficient processes. For example, the activation of sulfonamides using pyrilium salts or the deoxygenation of sulfonic acids can be employed to produce sulfonyl compounds . These methods are advantageous due to their high yields and relatively simple reaction conditions.
Chemical Reactions Analysis
1-(Benzenesulfonyl)-3-methylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Benzenesulfonyl)-3-methylbutan-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)-3-methylbutan-2-one involves its interaction with molecular targets through the sulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins, leading to the modification of enzyme activity or protein function . The pathways involved in these interactions often include the formation of sulfonamide or sulfonate esters, which can alter the biological activity of the target molecules .
Comparison with Similar Compounds
1-(Benzenesulfonyl)-3-methylbutan-2-one can be compared with other sulfonyl compounds such as benzenesulfonic acid and benzenesulfonyl chloride. While all these compounds contain the sulfonyl group, they differ in their reactivity and applications:
Benzenesulfonic acid: More acidic and primarily used in detergents and dyes.
Benzenesulfonyl chloride: Highly reactive and used as an intermediate in organic synthesis.
The uniqueness of this compound lies in its balanced reactivity and stability, making it suitable for a wide range of synthetic and research applications.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a valuable tool in scientific research and industrial processes.
Properties
IUPAC Name |
1-(benzenesulfonyl)-3-methylbutan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3S/c1-9(2)11(12)8-15(13,14)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJYWIFGSQRUGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CS(=O)(=O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10553719 | |
Record name | 1-(Benzenesulfonyl)-3-methylbutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10553719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112683-61-1 | |
Record name | 1-(Benzenesulfonyl)-3-methylbutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10553719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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